Mass Shift and Quantitative Specificity in LC-MS/MS Assays
The incorporation of five deuterium atoms into arecoline (C8H8D5NO2·HBr) yields a molecular mass of 241.14 g/mol, a +5 Da shift from the unlabeled arecoline hydrobromide (MW 236.11 g/mol for free base) . This mass differential enables distinct selected reaction monitoring (SRM) transitions, such as m/z 146 → 98 for Arecoline-d5 versus m/z 141 → 98 for native arecoline, thereby eliminating spectral overlap and enhancing assay specificity [1]. In GC-MS applications utilizing electron impact ionization, characteristic fragment ions for deuterated arecoline (m/z 146) are baseline-resolved from non-deuterated species (m/z 140) [2]. This specificity is unattainable with unlabeled analogs or non-isotopic internal standards like homoarecoline, which exhibit different fragmentation patterns and retention behavior.
| Evidence Dimension | Molecular Weight and Characteristic SRM Transition |
|---|---|
| Target Compound Data | MW 241.14 g/mol; SRM m/z 146 → 98 |
| Comparator Or Baseline | Arecoline Hydrobromide (unlabeled): MW 236.11 g/mol; SRM m/z 141 → 98 |
| Quantified Difference | Mass shift of +5 Da; distinct precursor ion |
| Conditions | Electrospray ionization (ESI) LC-MS/MS or GC-MS with electron impact (EI) |
Why This Matters
This +5 Da mass shift directly translates to reduced false positives/negatives in quantitative bioanalysis, a critical selection criterion for regulated pharmacokinetic studies.
- [1] Hayes MJ, Khemani L, Leal M, Powell ML. Quantitative determination of arecoline in plasma by gas chromatography chemical ionization mass spectrometry. Biomed Environ Mass Spectrom. 1989;18(11):1005-1009. doi:10.1002/bms.1200181109 View Source
- [2] Patterson TA, Kosh JW. Simultaneous quantitation of arecoline, acetylcholine, and choline in tissue using gas chromatography/electron impact mass spectrometry. Biol Mass Spectrom. 1992;21(6):299-304. doi:10.1002/bms.1200210606 View Source
